![molecular formula C12H12N4O5 B2560732 Jaspamycin CAS No. 22242-96-2](/img/structure/B2560732.png)
Jaspamycin
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Overview
Description
Jaspamycin, also known as 7-CN-7-C-Ino, is an analogue of inosine . It has a nitrogen atom in position 7 of the inosine imidazole ring replaced by carbon and a cyano group . It is a potent and highly specific activator of the cAMP-independent trypanosomal protein kinase A . It was also described as a naturally occurring metabolite, called Jaspamycin, isolated from the marine sponge Jaspis splendens .
Molecular Structure Analysis
The molecular structure of Jaspamycin was elucidated based on NMR and mass spectroscopic data . It contains a rare thiomethylated imidazolinium unit . For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically used.Physical And Chemical Properties Analysis
Jaspamycin is a crystallized or lyophilized solid . It is soluble in water . It has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store it in the freezer, preferably in freeze-dried form .Scientific Research Applications
Parkinson's Disease Research
Jaspamycin has been identified in studies exploring the biological effects of natural products on disease states. In a study focusing on the marine sponge Jaspis splendens, jaspamycin was reported as a naturally occurring metabolite. This research highlights the potential of such compounds in investigating disease mechanisms, particularly in neurodegenerative diseases like Parkinson's disease (Wang et al., 2016).
Cancer Research
Phytochemicals, including compounds related to jaspamycin, have been studied for their effects on cancer cells. One study investigated the impact of Arabidopsis metabolites, which are influenced by plant hormones similar to jaspamycin, on breast cancer cells. This research provides insights into how natural compounds can selectively inhibit cancer cell growth, suggesting a potential avenue for developing anti-cancer therapies (Bömer et al., 2020).
Malaria Treatment Research
Jaspamycin has been studied in the context of treating malaria. Research on jasplakinolide, a drug similar to jaspamycin, examined its effects on the growth, invasion, and actin cytoskeleton of Plasmodium falciparum, the parasite causing malaria. This study indicated the potential of jaspamycin-like compounds in developing antimalarial treatments (Mizuno et al., 2002).
Plant Defense Mechanisms
In plant biology, compounds related to jaspamycin, such as jasmonic acid, have been researched for their role in plant defense mechanisms. A study on rice seedlings treated with jasmonic acid revealed the induction of proteins potentially involved in plant self-defense, highlighting the broader biological significance of jaspamycin-like compounds in natural defense mechanisms (Rakwal & Komatsu, 2000).
Cell Cycle and Polyploidy
Research has been conducted on jaspamide, closely related to jaspamycin, for its effects on cell polyploidy. A study using jaspamide on HL-60 cells indicated that it induces polyploidization, an increase in the number of chromosomes. This finding is significant for understanding cellular processes and has implications for cancer research (Nakazawa et al., 2001).
Safety and Hazards
properties
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKFLFSBDYEDO-WOUKDFQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jaspamycin |
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